molecular formula C10H10O4 B7793470 3-Hydroxy-4-methoxycinnamic acid

3-Hydroxy-4-methoxycinnamic acid

Cat. No.: B7793470
M. Wt: 194.18 g/mol
InChI Key: QURCVMIEKCOAJU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, is a naturally occurring phenolic compound found in various plants. It is a derivative of cinnamic acid and is known for its antioxidant properties. This compound is of significant interest due to its potential health benefits and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxycinnamic acid can be achieved through several methods. One common approach involves the esterification of 3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid followed by oxidation. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. Another method involves the use of 3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid as a starting material, which is then subjected to a series of reactions, including esterification and oxidation, to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The extraction is typically performed using organic solvents, such as ethanol or methanol, and the purification involves techniques like crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl and methoxy groups on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Hydroxy-4-methoxycinnamic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.

    Biology: The compound is studied for its antioxidant properties and its role in plant metabolism.

    Medicine: Research has shown potential health benefits, including anti-inflammatory and anticancer properties.

    Industry: It is used in the formulation of cosmetics, food additives, and pharmaceuticals due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxycinnamic acid involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative pathways. By neutralizing free radicals, it helps protect cells from damage and supports overall cellular health.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: A precursor to 3-Hydroxy-4-methoxycinnamic acid, known for its antimicrobial and antioxidant properties.

    Ferulic Acid: Another derivative of cinnamic acid with similar antioxidant properties but differing in its substitution pattern on the phenyl ring.

    Coumaric Acid: A related compound with antioxidant and anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups on the phenyl ring enhances its antioxidant activity compared to other similar compounds.

Properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCVMIEKCOAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862148
Record name Isoferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-73-5
Record name Isoferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 3-hydroxy-4-methoxy-benzaldehyde (30 g) and malonic acid (42 g) in pyridine (80 ml) and piperidine (4 ml) was heated at 120° C. for 6 hours. The solution was cooled to room temperature and concentrated to 20 ml. The residue was dissolved in 500 ml of water and the solution was acidified with concentrated HCl until PH=3. The solid was collected to give 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid (40 g). LC-MS: m/e 195 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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